3-Amino-4-methoxy-N-(3,4-dichlorophenyl)-benzamide
Overview
Description
PMID26560362-Compound-90: is a small molecular drug with the chemical structure 3-amino-N-(3,4-dichlorophenyl)-4-methoxybenzamide . This compound is known for its potential therapeutic applications and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of PMID26560362-Compound-90 involves several synthetic steps. The starting materials include 3,4-dichloroaniline and 4-methoxybenzoic acid. The synthesis typically involves the following steps:
Nitration: The 3,4-dichloroaniline is nitrated to form 3,4-dichloro-2-nitroaniline.
Reduction: The nitro group is reduced to an amino group, resulting in 3,4-dichloro-2-aminobenzene.
Industrial Production Methods: The industrial production of PMID26560362-Compound-90 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification .
Chemical Reactions Analysis
Types of Reactions: PMID26560362-Compound-90 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
PMID26560362-Compound-90 has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of PMID26560362-Compound-90 involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, modulating their activity. This interaction leads to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound affects signal transduction and gene expression .
Properties
IUPAC Name |
3-amino-N-(3,4-dichlorophenyl)-4-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-20-13-5-2-8(6-12(13)17)14(19)18-9-3-4-10(15)11(16)7-9/h2-7H,17H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXFJDCWWSKUHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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